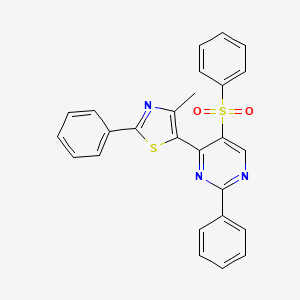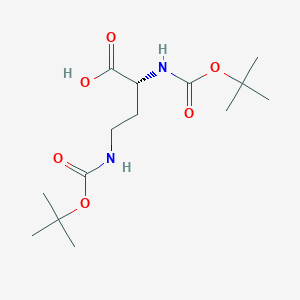
1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a semicarbazide functional group, which is known for its reactivity and utility in forming stable derivatives with carbonyl compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide typically involves multiple steps:
Formation of the 3-oxaindan-4-yloxy intermediate: This step involves the reaction of a suitable precursor with reagents that introduce the oxaindan ring and the dimethyl groups.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic or acidic conditions to introduce the acetyl group.
Semicarbazide formation: The final step involves the reaction of the acetylated intermediate with semicarbazide hydrochloride in the presence of a base such as sodium acetate to form the desired semicarbazide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The semicarbazide group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted semicarbazides.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The semicarbazide group can form stable complexes with carbonyl-containing biomolecules, potentially inhibiting their function or altering their activity.
Comparaison Avec Des Composés Similaires
- 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-chlorophenyl)semicarbazide
- 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-fluorophenyl)semicarbazide
Uniqueness: 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity, chemical stability, and physical properties, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-7-4-5-9-15(13)21-19(25)23-22-17(24)12-26-16-10-6-8-14-11-20(2,3)27-18(14)16/h4-10H,11-12H2,1-3H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUPKLWTEBMVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NNC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2709659.png)




![1-(3-hydroxypropyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2709670.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2709671.png)

![N-(2,5-dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709673.png)




![N-(3-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2709682.png)
